Polysucrose 400

Descripción general

Descripción

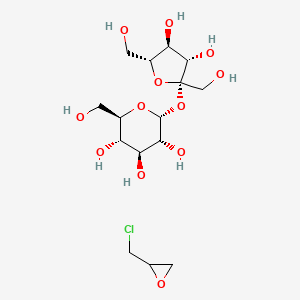

Synthetic high molecular weight polymer made by the copolymerization of sucrose and epichlorohydrin. The molecules have a branched structure with a high content of hydroxyl groups giving a good solubility in aqueous solutions. Used for the density gradient separation of cells, cell membranes and virus cells. It can also be used to isolate different organelles. Has been used in a study to develop a new method for the purification of human motile spermatozoa.

Sucrose-polymer formed by copolymerization of sucrose with epichlorohydrin.

Mecanismo De Acción

- While it doesn’t have specific protein targets, it plays a crucial role in density gradient separation of cells, cell membranes, and virus particles. Additionally, it can be used to isolate different organelles .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Polysucrose 400 plays a significant role in biochemical reactions, particularly in the separation and purification of cells and organelles. It interacts with various biomolecules, including enzymes and proteins, through its hydroxyl groups, which facilitate solubility and stability in aqueous solutions . For example, this compound is used in density gradient centrifugation to separate cells based on their density. This interaction is primarily physical, as the polymer forms a gradient that allows cells to migrate to their respective density layers .

Cellular Effects

This compound affects various types of cells and cellular processes. It is commonly used to isolate mononuclear cells from whole blood and to separate different cell types based on their density . This process does not significantly alter cell function, as this compound is non-toxic and biocompatible. Its use in density gradients can influence cell signaling pathways and gene expression by providing a controlled environment for cell separation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through physical interactions with biomolecules. Its branched structure and high content of hydroxyl groups allow it to form stable, aqueous solutions that facilitate the separation of cells and organelles . This compound does not typically bind to enzymes or proteins in a manner that would inhibit or activate them, but it can stabilize protein solutions and reduce non-specific binding of labeled probes during nucleic acid hybridization .

Temporal Effects in Laboratory Settings

This compound is stable in alkaline and neutral solutions but rapidly hydrolyzes at pH values lower than 3, especially at elevated temperatures . In laboratory settings, it can be sterilized by autoclaving at 100°C for 30 minutes without degradation . Over time, this compound maintains its effectiveness in cell separation and protein stabilization, with no significant long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be well-tolerated at doses up to 12 grams per kilogram when administered intravenously . It is not degraded in the blood and accumulates in the liver, spleen, and kidneys. High doses do not typically result in toxic or adverse effects, making it a suitable agent for studying glomerular physiology and vascular permeability .

Metabolic Pathways

This compound is not metabolized by the body and does not participate in metabolic pathways. Its high molecular weight and synthetic nature prevent it from being broken down by enzymes or interacting with metabolic cofactors . Instead, it remains intact and is eventually excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through physical processes. It does not rely on specific transporters or binding proteins but instead moves through the extracellular space and accumulates in certain tissues such as the liver, spleen, and kidneys . Its distribution is influenced by its high solubility and biocompatibility .

Subcellular Localization

This compound does not have specific subcellular localization signals or post-translational modifications that direct it to particular compartments or organelles. Its primary function is in the extracellular space, where it facilitates cell separation and organelle isolation through density gradient centrifugation . This lack of specific localization allows it to be used broadly in various biochemical applications without interfering with intracellular processes.

Actividad Biológica

Polysucrose 400, also known as Ficoll 400, is a synthetic polymer derived from sucrose and epichlorohydrin. With a molecular weight of approximately 400 kDa, it exhibits unique properties that make it valuable in various biological applications, particularly in cell separation and stabilization. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its highly branched structure, which distinguishes it from simpler sugars like sucrose. The polymer's structure contributes to its solubility and biocompatibility, making it suitable for use in biological systems. The following table summarizes key chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 26873-85-8 |

| Molecular Formula | C15H27ClO12 |

| Molecular Weight | ~400,000 g/mol |

| Synonyms | Ficoll 400 |

Mechanisms of Biological Activity

- Cell Separation : this compound is widely used in density gradient centrifugation. Its ability to create a gradient allows for the effective separation of cells based on their density. This is particularly useful in isolating lymphocytes and other cell types for research and therapeutic purposes .

- Stabilization of Biological Materials : The polymer's protective properties are crucial during the vitrification process, where biological materials are preserved in a glass-like state to prevent damage from ice formation. Studies have shown that this compound can enhance the stability of proteins and cells during freeze-drying processes .

- In Vitro Studies : Research indicates that this compound can influence cell behavior in vitro. For example, when used as a medium for cell culture, it supports cell viability and growth while minimizing cytotoxic effects .

Study on Wound Healing

A recent study investigated the use of this compound hydrogels loaded with natural extracts for wound healing applications. The hydrogels demonstrated controlled release profiles of the extracts, indicating a quasi-Fickian diffusion mechanism. The study highlighted that hydrogels incorporating Eucalyptus honey and Ginkgo biloba showed significant cytocompatibility with fibroblasts and macrophages, suggesting potential applications in regenerative medicine .

Stabilization of Biological Samples

Another research project focused on the protective effects of this compound during the desiccation of biological samples. The findings revealed that mixtures containing this compound provided better protection against damage compared to other sucrose polymers. This property is attributed to its ability to maintain glassy state characteristics that prevent cellular damage during drying processes .

Research Findings

Recent studies have quantitatively assessed the biological activity of this compound using various assays:

- Cytotoxicity Assays : IC50 values were determined for different concentrations of this compound in L929 fibroblasts and RAW 264.7 macrophages, showing low cytotoxicity at higher concentrations compared to traditional cryoprotectants like DMSO .

- Release Kinetics : The release kinetics of bioactive compounds from this compound-based hydrogels followed an exponential model, indicating efficient drug delivery capabilities .

Propiedades

IUPAC Name |

2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACFXVUNKCXYJM-AKSHDPDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26873-85-8 | |

| Record name | Epichlorohydrin-sucrose copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26873-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

434.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White lyophilized powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26873-85-8 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Polysucrose 400 in cell separation procedures?

A1: this compound is a key component in density gradient centrifugation media used for isolating specific cell populations []. In conjunction with sodium diatrizoate, it forms a density gradient within a centrifuge tube. When a biological sample like blood is layered on top and centrifuged, cells separate based on their density, allowing researchers to collect specific cell types for downstream analyses [].

Q2: How does this compound impact the analysis of Matrix Metalloproteinases (MMPs)?

A2: While this compound itself doesn't directly influence MMP concentrations or their isoform profiles [], the complete cell separation media containing this compound can lead to an observed increase in the concentration of all MMPs in the collected plasma fraction []. This effect is likely due to the differential release of MMPs from platelets and leukocytes, highlighting the importance of considering cell separation media composition when analyzing MMPs [].

Q3: Does this compound influence the protective properties of sucrose in vitrification solutions?

A3: While not directly addressed in the provided research, it's important to note that this compound, due to its polymeric structure, exhibits different properties compared to monomeric sucrose []. While monomeric sucrose displays a positive correlation between increased glass transition temperature and protection during drying, this correlation becomes inverse for this compound []. This suggests that the size of sucrose polymers significantly influences the protective properties within vitrification solutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.